molecular formula C12H13FO2 B12933576 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B12933576
M. Wt: 208.23 g/mol
InChI Key: PZVIUTPSJPRGSI-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with a unique structure that combines a fluorine atom, a methoxy group, and a tetrahydrobenzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the fluorination of a methoxy-substituted tetrahydrobenzoannulene precursor. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the methoxy group can modulate the compound’s electronic properties. These interactions can influence various biological pathways, leading to specific therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-amine : This compound shares a similar core structure but differs in the functional groups attached, which can lead to different chemical and biological properties .
  • 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-one : Another similar compound with a methoxy group but lacking the fluorine atom, resulting in distinct reactivity and applications .

Uniqueness

3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the combination of a fluorine atom and a methoxy group on the tetrahydrobenzoannulene core. This combination imparts specific electronic and steric properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

3-fluoro-2-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C12H13FO2/c1-15-12-6-8-4-2-3-5-11(14)9(8)7-10(12)13/h6-7H,2-5H2,1H3

InChI Key

PZVIUTPSJPRGSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCCCC2=O)F

Origin of Product

United States

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